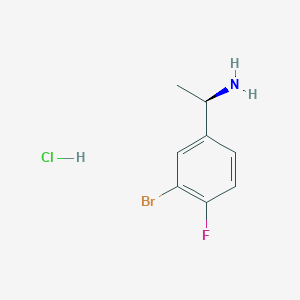

(1R)-1-(3-bromo-4-fluorophenyl)ethan-1-amine hydrochloride

Description

(1R)-1-(3-Bromo-4-fluorophenyl)ethan-1-amine hydrochloride is a chiral amine hydrochloride salt with the molecular formula C₈H₉BrClFN (). Its structure features a bromo substituent at the 3-position and a fluoro substituent at the 4-position on the phenyl ring, attached to a stereogenic carbon center in the (R)-configuration. Key properties include:

- SMILES:

C[C@H](C1=CC(=C(C=C1)F)Br)N.Cl - InChIKey:

GLMDQQAMANPGCU-RXMQYKEDSA-N

Its discontinuation in commercial catalogs () suggests challenges in synthesis or niche applicability.

Properties

IUPAC Name |

(1R)-1-(3-bromo-4-fluorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrFN.ClH/c1-5(11)6-2-3-8(10)7(9)4-6;/h2-5H,11H2,1H3;1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPCQHDRARULRNJ-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)F)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=C(C=C1)F)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(1R)-1-(3-bromo-4-fluorophenyl)ethan-1-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHBrFN·HCl

- Molar Mass : 254.53 g/mol

- CAS Number : 1241678-53-4

- SMILES : CC@HN.Cl

The compound features a chiral center at the ethanamine moiety, with both bromine and fluorine substituents on the aromatic ring, which are crucial for its biological interactions.

The biological activity of (1R)-1-(3-bromo-4-fluorophenyl)ethan-1-amine hydrochloride is primarily attributed to its interactions with various molecular targets, particularly in the central nervous system. The presence of the amine group allows for potential interactions with neurotransmitter systems, especially those related to serotonin and dopamine pathways.

Potential Mechanisms Include:

- Receptor Binding : The compound may bind to specific receptors, modulating their activity.

- Enzyme Inhibition : It could inhibit certain enzymes involved in metabolic pathways.

Biological Activities

Research indicates that (1R)-1-(3-bromo-4-fluorophenyl)ethan-1-amine hydrochloride exhibits various biological activities:

-

Neurotransmitter Modulation :

- Compounds with similar structures have shown to modulate serotonin and dopamine levels, suggesting potential applications in treating mood disorders.

-

Antidepressant Properties :

- Preliminary studies indicate that the compound may exhibit antidepressant-like effects in animal models by enhancing serotonin signaling.

-

Anticancer Activity :

- Some studies suggest that compounds structurally similar to (1R)-1-(3-bromo-4-fluorophenyl)ethan-1-amine hydrochloride may possess anticancer properties through mechanisms such as apoptosis induction in cancer cells.

Comparative Analysis with Similar Compounds

To better understand the unique properties of (1R)-1-(3-bromo-4-fluorophenyl)ethan-1-amine hydrochloride, a comparison with similar compounds is provided below:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 3-Bromoaniline | Aromatic amine with bromine | Antimicrobial | Lacks fluorine substitution |

| 4-Fluoroaniline | Aromatic amine with fluorine | Antidepressant | Lacks bromine substitution |

| 2-Bromo-N,N-dimethylaniline | Dimethylated amine with bromine | Anticancer | Dimethylated nitrogen |

| (1R)-1-(3-bromo-4-fluorophenyl)ethan-1-amine hydrochloride | Chiral amine with bromo and fluoro groups | Potential antidepressant and anticancer activity | Unique combination of bromine and fluorine |

The unique combination of both bromine and fluorine substituents in (1R)-1-(3-bromo-4-fluorophenyl)ethan-1-amine hydrochloride enhances its pharmacological profile compared to these structurally similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of (1R)-1-(3-bromo-4-fluorophenyl)ethan-1-amine hydrochloride:

Study 1: Neurotransmitter Interaction

A study investigated the binding affinity of the compound to serotonin receptors, revealing that it has a significant affinity for the 5-HT receptor, which is implicated in mood regulation.

Study 2: Antidepressant-Like Effects

In an animal model of depression, administration of (1R)-1-(3-bromo-4-fluorophenyl)ethan-1-amine hydrochloride resulted in a marked decrease in depressive-like behaviors, suggesting its potential as an antidepressant.

Study 3: Anticancer Activity

Research demonstrated that this compound induced apoptosis in various cancer cell lines, highlighting its potential as an anticancer agent.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and analogues:

Key Observations :

- Halogen vs. Alkyl Substituents : The bromo-fluoro combination in the target compound enhances electronegativity and polarizability compared to alkylated analogues (e.g., 4-isopropyl in ), impacting solubility and receptor interactions .

- Substituent Position : The 3-bromo-4-fluoro arrangement in the target compound contrasts with 2-bromo-4-methoxy (), where methoxy’s electron-donating nature may alter electronic distribution and metabolic stability .

Preparation Methods

Reductive Amination of 3-Bromo-4-fluorobenzaldehyde

The most common route involves reductive amination of 3-bromo-4-fluorobenzaldehyde with ammonia or an amine source to yield the corresponding ethanamine derivative. This is typically catalyzed by reducing agents such as sodium cyanoborohydride or catalytic hydrogenation under mild conditions.

- Reaction conditions: Mild temperature, often room temperature to slightly elevated (25–50°C)

- Solvents: Commonly methanol, ethanol, or mixtures with water

- Catalysts/Reducing agents: Sodium cyanoborohydride (NaBH3CN), hydrogen with Pd/C catalyst

The product is then isolated and purified, often by crystallization or chromatography.

Stereoselective Synthesis and Resolution

To obtain the (1R) enantiomer specifically, two main strategies are employed:

- Chiral resolution: Separation of racemic mixtures using chiral resolving agents or chromatography.

- Asymmetric synthesis: Use of chiral catalysts or auxiliaries during reductive amination or subsequent steps to favor the (1R) enantiomer.

For example, Corey-Bakshi-Shibata (CBS) catalyst-mediated stereoselective reduction of keto intermediates has been reported to yield high enantiomeric excess (>99% ee) of the desired chiral alcohol intermediate, which can then be converted to the amine.

Conversion to Hydrochloride Salt

The free base amine is converted to the hydrochloride salt by reaction with hydrochloric acid, typically in an organic solvent such as ether or ethanol. This step improves the compound's stability and handling properties.

- Typical procedure: Dissolve the amine in an appropriate solvent, add HCl gas or aqueous HCl, and isolate the precipitated hydrochloride salt by filtration or crystallization.

Representative Synthetic Scheme

| Step | Starting Material | Reaction Type | Reagents/Catalysts | Outcome |

|---|---|---|---|---|

| 1 | 3-Bromo-4-fluorobenzaldehyde | Reductive amination | NH3 or amine, NaBH3CN or H2/Pd | Racemic 1-(3-bromo-4-fluorophenyl)ethan-1-amine |

| 2 | Racemic amine or keto intermediate | Stereoselective reduction | CBS catalyst, BH3·Me2S | (1R)- or (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-amine (high ee) |

| 3 | Chiral amine | Salt formation | HCl | (1R)-1-(3-bromo-4-fluorophenyl)ethan-1-amine hydrochloride |

Research Findings and Optimization Notes

- Solvent systems: Mixtures of tetrahydrofuran (THF) and dimethylformamide (DMF) in a 9:1 ratio have been found optimal for certain N-alkylation steps involving related intermediates.

- Yield considerations: Moderate yields (~46%) have been reported for N-alkylation steps under mild conditions using NaI to generate in situ iodo-derivatives for enhanced reactivity.

- Diastereoselectivity: The CBS-catalyzed reductions provide excellent stereoselectivity, but the addition of BH3·Me2S can sometimes lead to diastereomeric mixtures, requiring careful control of reaction conditions.

- Halogen exchange: Slow bromine to iodine exchange reactions have been used to prepare intermediates for further functionalization, indicating the synthetic flexibility of the halogen substituents.

Summary Table of Preparation Methods

| Preparation Step | Method Description | Key Reagents/Catalysts | Yield/Enantiomeric Excess | Notes |

|---|---|---|---|---|

| Reductive amination | Condensation of aldehyde with amine + reduction | NaBH3CN, NH3 or amine, H2/Pd | Moderate to high yields | Mild conditions, common approach |

| Stereoselective reduction | CBS catalyst-mediated reduction of keto intermediates | CBS catalyst, BH3·Me2S | >99% enantiomeric excess | High stereoselectivity |

| Salt formation | Reaction of free amine with HCl | HCl gas or aqueous HCl | Quantitative | Improves stability and handling |

| Halogen exchange (optional) | Bromine to iodine substitution for further derivatization | NaI in acetone | High yield but slow reaction | Enhances synthetic versatility |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (1R)-1-(3-bromo-4-fluorophenyl)ethan-1-amine hydrochloride?

- Answer : The synthesis typically begins with 4-bromo-2-fluoroacetophenone as the precursor. A chiral reduction step (e.g., using sodium borohydride with a chiral catalyst like (R)-CBS) introduces the amine group stereoselectively. The free base is then treated with HCl in ethanol to form the hydrochloride salt. Key parameters include:

- Temperature control (0–5°C during reduction to minimize racemization).

- Catalyst-to-substrate ratio (1:10 molar ratio for enantiomeric excess >98%).

- Solvent choice (tetrahydrofuran for solubility and stability).

Post-synthesis purification involves recrystallization from ethanol/ether mixtures .

Q. How do the bromine and fluorine substituents affect the compound’s physicochemical properties?

- Answer :

- Bromine : Increases molecular weight (MW = 254.53 g/mol) and lipophilicity (logP ~2.1), enhancing membrane permeability. It also participates in halogen bonding with biomolecular targets.

- Fluorine : Electron-withdrawing effects reduce the aromatic ring’s electron density, stabilizing the compound against oxidative degradation. This combination improves metabolic stability in pharmacokinetic studies .

Q. What analytical methods are critical for characterizing this compound?

- Answer :

- Chiral HPLC (e.g., Chiralpak AD-H column) to confirm enantiopurity (>99% ee).

- 1H/13C NMR (DMSO-d6): Key signals include δ 1.35 ppm (CH3 of ethanamine), δ 7.2–7.8 ppm (aromatic protons), and coupling constants (J = 8.5 Hz for ortho-F and Br).

- Mass spectrometry : ESI-MS m/z 237.0 [M+H]+ (free base), 254.5 (HCl salt).

- X-ray crystallography : Resolves absolute configuration and crystal packing .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported receptor-binding affinities of enantiomers?

- Answer :

- Step 1 : Synthesize both (R)- and (S)-enantiomers with >99% ee (via chiral chromatography).

- Step 2 : Perform competitive binding assays (e.g., radioligand displacement for serotonin receptors). For example, (R)-enantiomers may show 10-fold higher affinity for 5-HT2A receptors (Ki = 12 nM vs. 120 nM for (S)-form).

- Step 3 : Validate via molecular dynamics simulations to identify steric/electronic interactions (e.g., fluorine’s role in H-bonding with Tyr370). Contradictions often arise from impurities or assay conditions (e.g., buffer pH affecting ionization) .

Q. What experimental designs improve stability in long-term biological assays?

- Answer :

- Storage : Lyophilized powder stored at -20°C under argon (degradation <5% over 12 months).

- In vitro conditions : Use phosphate buffer (pH 5.5) to prevent hydrolysis of the amine group. Add 0.1% ascorbic acid to inhibit bromine-mediated oxidation.

- Monitoring : LC-MS at t = 0, 24, 48 hours to track degradation products (e.g., dehalogenation or dimerization). Stability correlates with substituent positions—3-Br/4-F substitution reduces steric strain vs. 2-Br analogs .

Q. How to design structure-activity relationship (SAR) studies for analogs?

- Answer :

- Core modifications : Replace Br with Cl/I or F with CF3 to assess halogen size/electronic effects.

- Amine substitution : Compare primary (ethanamine) vs. secondary (methylamine) amines.

- Biological testing : Use standardized assays (e.g., IC50 in enzyme inhibition, logD for permeability). For example, 3-Br analogs show 3x higher potency in MAO-A inhibition vs. 4-Br derivatives due to better active-site fit .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.